(3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol
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Overview
Description
(3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol is a steroidal compound with a unique structure characterized by a hydroxyimino group at the 20th position and a double bond between the 5th and 16th carbon atoms. Steroidal compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol typically involves multiple steps, starting from a suitable steroidal precursor. Common synthetic routes may include:
Oxidation: Introduction of the hydroxyimino group through oxidation reactions.
Reduction: Selective reduction of specific functional groups to achieve the desired stereochemistry.
Substitution: Functional group substitutions to introduce or modify specific groups on the steroid backbone.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reaction pathways.
Purification: Advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyimino group to other functional groups.
Reduction: Reduction of double bonds or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyimino group could yield oxime derivatives, while reduction of double bonds could yield saturated steroidal compounds.
Scientific Research Applications
Chemistry: As a precursor for the synthesis of other steroidal compounds.
Biology: Studying its effects on cellular processes and signaling pathways.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the production of steroid-based pharmaceuticals or as a research tool in drug development.
Mechanism of Action
The mechanism of action of (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol would involve its interaction with specific molecular targets and pathways. This may include:
Receptor Binding: Binding to steroid receptors and modulating their activity.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Signal Transduction: Affecting signal transduction pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3beta,20Z)-20-(Hydroxyimino)pregna-5,16-dien-3-ol include other steroidal compounds with hydroxyimino groups or similar structural features. Examples may include:
- (3beta,20Z)-20-(Hydroxyimino)pregna-4,16-dien-3-ol
- (3beta,20Z)-20-(Hydroxyimino)pregna-5,17-dien-3-ol
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the position of the hydroxyimino group and the double bonds. These features may confer unique biological activities and therapeutic potential compared to other similar compounds.
Properties
CAS No. |
1045-71-2 |
---|---|
Molecular Formula |
C21H31NO2 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-17-[(E)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C21H31NO2/c1-13(22-24)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23-24H,5,7-12H2,1-3H3/b22-13+/t15-,16-,18-,19-,20-,21+/m0/s1 |
InChI Key |
PUAYLIXQYVQBPE-VSFNPFCBSA-N |
SMILES |
CC(=NO)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C/C(=N\O)/C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(=NO)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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